molecular formula C7H16O2 B6250817 (3R)-3-methylhexane-1,6-diol CAS No. 130375-96-1

(3R)-3-methylhexane-1,6-diol

Cat. No.: B6250817
CAS No.: 130375-96-1
M. Wt: 132.2
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Description

(3R)-3-methylhexane-1,6-diol is an organic compound with the molecular formula C7H16O2 It is a chiral diol, meaning it contains two hydroxyl groups (-OH) and has a specific three-dimensional arrangement that makes it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-methylhexane-1,6-diol can be achieved through several methods. One common approach involves the reduction of the corresponding diketone, (3R)-3-methylhexane-1,6-dione, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Another method involves the asymmetric hydrogenation of the corresponding unsaturated alcohol, (3R)-3-methylhex-5-en-1-ol, using a chiral catalyst. This method provides high enantioselectivity and yields the desired diol with high optical purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve high selectivity and efficiency. Enzymatic reduction of the corresponding diketone or unsaturated alcohol can be performed using whole-cell biocatalysts or isolated enzymes. This approach is environmentally friendly and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-methylhexane-1,6-diol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form the corresponding diketone or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of the diol can lead to the formation of the corresponding alkanes or alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.

    Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.

Major Products Formed

    Oxidation: Formation of (3R)-3-methylhexane-1,6-dione or (3R)-3-methylhexanoic acid.

    Reduction: Formation of (3R)-3-methylhexanol or hexane.

    Substitution: Formation of (3R)-3-methylhexane-1,6-dichloride or (3R)-3-methylhexane-1,6-dibromide.

Scientific Research Applications

(3R)-3-methylhexane-1,6-diol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in biological systems and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of drugs.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3-methylhexane-1,6-diol depends on its specific application. In chemical reactions, the hydroxyl groups can participate in hydrogen bonding, nucleophilic substitution, and other interactions. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-methylhexane-1,6-diol: The enantiomer of (3R)-3-methylhexane-1,6-diol, with similar chemical properties but different optical activity.

    1,6-hexanediol: A related diol with a straight-chain structure, lacking the methyl group at the third carbon.

    2-methyl-1,6-hexanediol: A similar compound with the methyl group at the second carbon instead of the third.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct optical properties and reactivity. Its ability to participate in stereoselective reactions makes it valuable in the synthesis of enantiomerically pure compounds.

Properties

CAS No.

130375-96-1

Molecular Formula

C7H16O2

Molecular Weight

132.2

Purity

95

Origin of Product

United States

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